Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
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Overview
Description
Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and it is further functionalized with an ethyl ester and a tosyl group. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, typically involves multiple steps. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step involves the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones.
Intramolecular cyclization: This final step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine structure.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The exact mechanism of action for Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound is also a pyrrolopyrazine derivative and is used as an intermediate in the synthesis of upadacitinib.
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate: Another similar compound with slight structural variations.
Uniqueness: Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its tosyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
2108176-84-5 |
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Molecular Formula |
C16H15N3O4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H15N3O4S/c1-3-23-16(20)14-10-17-15-13(18-14)8-9-19(15)24(21,22)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
InChI Key |
QUVZPBOWJVUYFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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